molecular formula C10H16O2 B8508454 4-Methyl-2-(2-oxopropyl)cyclohexanone

4-Methyl-2-(2-oxopropyl)cyclohexanone

Cat. No. B8508454
M. Wt: 168.23 g/mol
InChI Key: LBSUQMCLHDLMPD-UHFFFAOYSA-N
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Patent
US08288432B2

Procedure details

Following the general methods as outlined under Intermediate 13, starting from 4-methyl-2-(2-oxopropyl)cyclohexanone and 4-aminobenzoic acid, the title compound was isolated, in 66% yield (98% purity by HPLC). MS(ESI+): 270.5; MS(ESI−): 268.4.
[Compound]
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=O)[CH:4]([CH2:9][C:10](=O)[CH3:11])[CH2:3]1.[NH2:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1>>[CH3:11][C:10]1[N:13]([C:14]2[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=2)[C:5]2[CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][C:4]=2[CH:9]=1

Inputs

Step One
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(C(CC1)=O)CC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=2CCC(CC2C1)C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.